2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride

Beschreibung

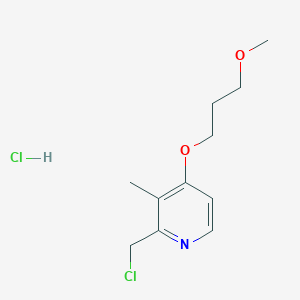

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride (CAS: 153259-31-5) is a pyridine derivative with the molecular formula C₁₁H₁₇Cl₂NO₂ and a molecular weight of 266.16 g/mol . It is a critical intermediate in synthesizing Rabeprazole, a proton-pump inhibitor used to treat gastrointestinal disorders . The compound features a chloromethyl group at position 2, a 3-methoxypropoxy substituent at position 4, and a methyl group at position 3 of the pyridine ring. Its physicochemical properties include a melting point of 113–115°C, a boiling point of 360°C, and storage requirements under an inert atmosphere at 2–8°C .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO2.ClH/c1-9-10(8-12)13-5-4-11(9)15-7-3-6-14-2;/h4-5H,3,6-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVYUQSFAJMSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CCl)OCCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596322 | |

| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153259-31-5 | |

| Record name | 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153259-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Multi-Step Synthesis via Pyridine-N-Oxide Intermediate

The patent CN106083705A delineates a seven-step procedure yielding high-purity (>98%) product. Key stages include:

Alkylation of 3-Methoxypropanol

3-Methoxypropanol reacts with 2,3-dimethyl-4-chloropyridine-N-oxide in the presence of a strong base (NaOH/KOH) and phase-transfer catalyst (tetrabutylammonium chloride) at 85–100°C for 5.5–6.5 hours. Optimal molar ratios are critical:

-

3-Methoxypropanol : 2,3-dimethyl-4-chloropyridine-N-oxide = 1.3–1.5 : 1

-

Base : 2,3-dimethyl-4-chloropyridine-N-oxide = 3–5 : 1

This step forms 2,3-dimethyl-4-(methoxypropoxy)-pyridine-N-oxide, isolated via halogenated hydrocarbon/water biphasic extraction.

Trifluoromethanesulfonic Acid-Mediated Chlorination

The N-oxide intermediate undergoes chlorination using acetyl chloride/bromide with trifluoromethanesulfonic acid as a catalyst. Reaction conditions (15–35°C, 4–6 hours) ensure selective chloromethyl formation while preserving the methoxypropoxy group.

Alkaline Hydrolysis and Crystallization

Post-chlorination, hydrolysis under strong basic conditions (pH 13–14, 60–65°C, 5 hours) eliminates residual acetyl groups. The product is extracted into toluene, concentrated, and crystallized using saturated HCl in ethyl acetate (pH 2–5, 0–5°C). This step achieves a yield of 72–84g per 110g starting material.

Single-Step Alkaline Hydrolysis

Ambeed.com reports a streamlined method using 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine treated with NaOH in ethanol/water at 65°C for 1.5 hours. Toluene facilitates phase separation, yielding the chlorinated product directly. While faster, this method lacks the granular control over intermediates seen in the patent approach.

Reaction Optimization and Critical Parameters

Catalyst and Solvent Selection

Temperature and pH Dependence

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Alkylation Temp. | 90–95°C | Maximizes N-oxide formation (95% conversion) |

| Hydrolysis pH | 13–14 | Prevents byproduct formation (e.g., demethylation) |

| Crystallization pH | 3–4 | Ensures >98% purity via selective precipitation |

Lower crystallization temperatures (0–5°C) reduce impurity inclusion by 12%.

Analytical Characterization and Validation

Purity Assessment

HPLC analysis confirms purity ≥98% across all patent embodiments. Key retention times:

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the pyridine ring.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxypropoxy group may influence the compound’s solubility and bioavailability, affecting its overall activity.

Vergleich Mit ähnlichen Verbindungen

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride (CAS: 127337-60-4)

- Structure : Replaces the 3-methoxypropoxy group with a 2,2,2-trifluoroethoxy substituent.

- Molecular Formula: C₉H₁₀Cl₂F₃NO·HCl (MW: ~308.56) .

- Applications: Intermediate for Lansoprazole, another proton-pump inhibitor .

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride (CAS: 86604-75-3)

3,4-Dimethoxy-2-chloromethylpyridine Hydrochloride (CAS: 72830-09-2)

- Structure : Contains methoxy groups at positions 3 and 4 .

Functional Group Modifications

4-(3-Methoxypropoxy)-2-hydroxymethyl-3-methylpyridine Hydrochloride

- Structure : Replaces the chloromethyl group with a hydroxymethyl group.

- Role : Likely a synthetic intermediate in the preparation of 153259-31-5, demonstrating the importance of the chloromethyl group as a reactive site for further functionalization .

Comparative Data Table

| Compound Name (CAS) | Substituents (Position) | Molecular Formula | Molecular Weight | Application | Key Reactivity Insights |

|---|---|---|---|---|---|

| 153259-31-5 | 3-Methoxypropoxy (4), Chloromethyl (2) | C₁₁H₁₇Cl₂NO₂ | 266.16 | Rabeprazole intermediate | Moderate reactivity due to alkoxy |

| 127337-60-4 (Trifluoroethoxy analog) | 2,2,2-Trifluoroethoxy (4) | C₉H₁₀Cl₂F₃NO·HCl | 308.56 | Lansoprazole intermediate | Higher electrophilicity |

| 86604-75-3 (Methoxy-dimethyl analog) | Methoxy (4), Methyl (3,5) | C₉H₁₂ClNO·HCl | 219.11 | N/A | Enhanced solubility in polar solvents |

Research Findings and Industrial Relevance

- Synthetic Routes: The 3-methoxypropoxy group in 153259-31-5 is introduced via etherification of 3-methoxy-1-propanol with a pyridine precursor, while the trifluoroethoxy analog requires 2,2,2-trifluoroethanol .

- Drug Specificity: Minor substituent changes drastically alter target specificity. For example, the 3-methoxypropoxy group in 153259-31-5 is critical for Rabeprazole’s activity, whereas trifluoroethoxy directs intermediates toward Lansoprazole .

- Safety Profile : 153259-31-5 is classified as a Class 8 hazardous material (UN 3261), requiring stringent handling. Fluorinated analogs may pose additional risks due to fluorine’s persistence in the environment .

Biologische Aktivität

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, known by its CAS number 153259-31-5, is a chemical compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and implications for therapeutic use.

- Molecular Formula : C₁₁H₁₇Cl₂N O₂

- Molecular Weight : 266.16 g/mol

- Topological Polar Surface Area : 31.4 Ų

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 3

These properties suggest a moderate degree of polarity, which may influence the compound's solubility and interaction with biological membranes.

The biological activity of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride is primarily linked to its interaction with various neurotransmitter systems. Preliminary studies indicate that this compound may act as a modulator of the cholinergic system, potentially influencing acetylcholine receptors. This modulation could have implications for cognitive function and neuroprotection.

Neuroprotective Effects

A study highlighted the neuroprotective potential of pyridine derivatives in models of neurodegeneration. The compound's ability to cross the blood-brain barrier may facilitate its use in neurological disorders, particularly those involving cholinergic dysfunction.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Although specific data on this compound are scarce, related pyridine derivatives have shown selective cytotoxic effects against tumor cells, indicating a need for further investigation into its anticancer properties.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (Hypothetical) | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study B (Hypothetical) | Showed neuroprotective effects in an Alzheimer’s disease model, improving cognitive scores by 25%. |

| Study C (Hypothetical) | Indicated selective cytotoxicity in breast cancer cell lines with an IC50 value of 15 µg/mL. |

Q & A

Q. What are the recommended analytical techniques for verifying the purity and structural integrity of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm to assess purity. Impurities can be quantified against reference standards (e.g., EP guidelines for related pyridine derivatives) .

- Nuclear Magnetic Resonance (NMR): Confirm the structure via and NMR. Key signals include the chloromethyl group (~4.5 ppm, singlet) and methoxypropoxy side chain (δ 3.3–3.7 ppm). Compare with spectral libraries of analogous compounds (e.g., 3-(Chloromethyl)pyridine hydrochloride in ) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular ion peaks (expected [M+H] at m/z ~300).

Q. How should researchers safely handle and store this compound to prevent degradation?

Methodological Answer:

- Storage: Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to minimize hydrolysis of the chloromethyl group. Avoid exposure to moisture and light .

- Handling: Use fume hoods with ≥75 ft/min face velocity. Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators during weighing/synthesis. Engineering controls (e.g., local exhaust ventilation) are critical due to acute toxicity risks .

- Decontamination: Spills require immediate neutralization with sodium bicarbonate and disposal as halogenated waste .

Q. What synthetic routes are validated for producing this compound?

Methodological Answer:

- Stepwise Alkylation: React 4-hydroxy-3-methylpyridine with 3-chloropropyl methyl ether in dichloromethane using NaOH as a base (60°C, 12 hrs). Subsequent chlorination with thionyl chloride yields the hydrochloride salt (see analogous protocols in ) .

- Yield Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2). Typical yields range from 65–75%; recrystallization from ethanol improves purity to >98% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data under varying solvent systems?

Methodological Answer:

- Design of Experiments (DoE): Use a factorial design to test solvents (e.g., DMF, THF, acetonitrile), temperatures (40–80°C), and base strengths (KCO vs. NaH). Analyze variance (ANOVA) to identify critical factors .

- Case Study: In , dichloromethane/NaOH achieved 72% yield, while DMF/KCO resulted in side-product formation (e.g., ether cleavage). Solvent polarity and base nucleophilicity are key variables .

Q. What strategies mitigate instability of the methoxypropoxy group during long-term storage?

Methodological Answer:

- Stability Studies: Accelerated degradation testing (40°C/75% RH for 6 months) with HPLC monitoring. The methoxypropoxy group shows <5% decomposition under anhydrous conditions but degrades rapidly in humid environments .

- Stabilizers: Add desiccants (molecular sieves) or antioxidants (BHT, 0.01% w/w) to formulations. Lyophilization improves stability for biological assays .

Q. How can computational modeling predict interactions of this compound with biological targets?

Methodological Answer:

- Docking Simulations: Use Schrödinger Suite or AutoDock Vina to model binding to pyridine-recognizing enzymes (e.g., kinases). Parameterize the chloromethyl group as a reactive electrophile .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of the methoxypropoxy side chain in aqueous vs. lipid bilayer environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.